1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine
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Overview
Description
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, various amines, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their optical and electronic properties.
Pyrazolo[3,4-d]pyrimidines: Known for their inhibitory effects on various enzymes and potential therapeutic applications.
Uniqueness
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C19H23N7S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-methyl-4-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C19H23N7S/c1-13-12-16-18(20-6-7-26(16)23-13)25-10-8-24(9-11-25)17-14-4-3-5-15(14)21-19(22-17)27-2/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI Key |
LLAMMTMEUSDSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC5=C4CCC5)SC |
Origin of Product |
United States |
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